Z-Ala-pro-pna

Vue d'ensemble

Description

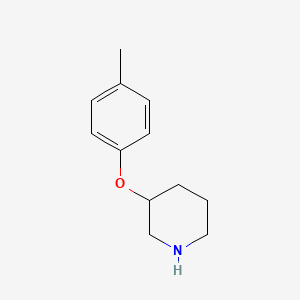

Z-Ala-Pro-pNA is an endopeptidase substrate . It was used in combination with Z-GP-pNA and Z-AA-pNA for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus .

Synthesis Analysis

The synthesis of Z-Ala-Pro-pNA involves a yield of 1.5 g (34%) and the melting point is 160°-163° C . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Molecular Structure Analysis

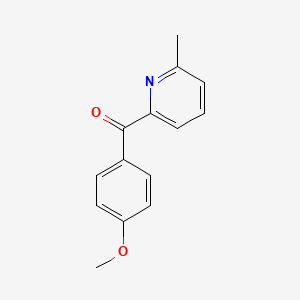

Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . It contains total 58 bond(s); 34 non-H bond(s), 17 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis

Z-Ala-Pro-pNA is hydrolyzed by a prolyl-specific peptidase (PsP) into Z-Gly-Pro and p-nitroaniline . Several synthetic substrates have been used for the biochemical classification of PsP, such as Z-Gly-d-Pro-pNA, Z-Gly-Pro-Ala, Z-Gly-Pro-d-Ala and Z-Ala-Ala-Ala-Pro-pNA .Physical And Chemical Properties Analysis

Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Applications De Recherche Scientifique

Photodynamic Therapy of Bladder Cancer

Z-Ala-pro-pna plays a role in photodynamic therapy (PDT) for bladder cancer. A study by (Tan, Sun, Xu, Wang, & Guo, 2015) discusses the use of ALA-Zn(II) coordination polymers for targeted pro-photosensitizer delivery in PDT. This approach involves ALA metalization to PpIX, producing toxic singlet oxygen to kill cancer cells upon light irradiation.

Peptide Synthesis

Z-Ala-pro-pna is also significant in peptide synthesis. (Getun, Filippova, Lysogorskaya, Oksenoit, Anisimova, Kolobanova, Bacheva, & Stepanov, 1997) describe an enzymatic synthesis of various peptides including Z-Ala-pro-pna, highlighting the role of enzymes like subtilisin in these syntheses.

Proline Endopeptidase Identification

Research by (Soeda, Ohyama, & Nagamatsu, 1984) identifies a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol as proline endopeptidase. This enzyme specifically hydrolyzes peptides with the structure Y-Ala (or Pro)-X, making Z-Ala-pro-pna a relevant substrate in understanding its function.

Enzyme Activity Assays

Studies like (Kehoe, Verkerk, Sim, Waumans, Van der Veken, Lambeir, & De Meester, 2013) discuss the role of Z-Ala-pro-pna in enzyme activity assays. Here, prolylcarboxypeptidase (PRCP) activity is quantified, and Z-Ala-pro-pna is used to measure enzymatic hydrolysis.

Cryogel Biocatalysts for Organic Media

In the context of peptide synthesis inorganic media, (Filippova, Bacheva, Baibak, Plieva, Lysogorskaya, Oksenoit, & Lozinsky, 2001) demonstrate the use of Z-Ala-pro-pna in the synthesis of peptides using immobilized enzymes on cryogel biocatalysts. This method shows high efficiency in synthesizing N-acylated p-nitroanilides of tetrapeptides with Z-Ala-pro-pna.

Food Protein Hydrolysis

Z-Ala-pro-pna is also involved in research on food protein hydrolysis. (Stressler, Eisele, Schlayer, Lutz-Wahl, & Fischer, 2013) discuss the recombinant production of enzymes from Lactobacillus helveticus, which are important for protein hydrolysis in food, with Z-Ala-pro-pna being a relevant substrate in their studies.

Enzyme Characterization in Insects

Research on post-proline cleaving enzymes from Tenebrio molitor, an insect, uses Z-Ala-pro-pna as a substrate. (Goptar, Koulemzina, Filippova, Lysogorskaya, Oksenoit, Zhuzhikov, Dunaevsky, Belozersky, & Elpidina, 2008) characterize these enzymes, which hydrolyze Z-Ala-pro-pna, providing insights into the digestive processes of this species.

PPARγ Locus Studies

In genetic studies, Z-Ala-pro-pna is used in the context of the Pro12Ala polymorphism in peroxisome proliferator-activated receptor gamma. (Tönjes, Scholz, Loeffler, & Stumvoll, 2006) explore the association of this polymorphism with pre-diabetic phenotypes, where Z-Ala-pro-pna may serve as a tool in molecular biology assays.

Prolyl Isomerase Substrate Specificities

The substrate specificities of prolyl isomerases are explored using Z-Ala-pro-pna in a study by (Žoldák, Aumüller, Lücke, Hritz, Oostenbrink, Fischer, & Schmid, 2009). This research helps in understanding the role of these enzymes in protein folding and function.

Tetrapeptide Complex Studies

Z-Ala-pro-pna is also significant in the study of tetrapeptide complexes. (Arjmand, Jamsheera, & Mohapatra, 2013) synthesize new tetrapeptide complexes with this peptide and study their interaction and cleavage with DNA.

Safety And Hazards

Orientations Futures

Z-Ala-Pro-pNA is used in research for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus . It is also used to detect the activity of endopeptidase . The future directions of Z-Ala-Pro-pNA could involve further exploration of its applications in biochemical research and development.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRUDZOHZFJLLZ-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-pro-pna | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)